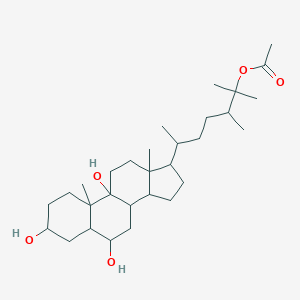
Pobilukast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pobilukast is a selective cysteinyl leukotriene receptor antagonist. It is primarily known for its role in blocking the effects of leukotriene D4, a molecule involved in inflammatory responses. This compound has been studied for its potential therapeutic applications in treating conditions such as asthma and other respiratory diseases .
Preparation Methods
The synthesis of Pobilukast involves several steps. One of the primary synthetic routes includes the Darzens condensation of 2-(8-phenyloctyl)benzaldehyde with methyl chloroacetate to form a trans-epoxide. This epoxide is then opened with methyl mercaptopropionate, resulting in a mixture of regioisomers. The mixture is treated with sodium methoxide, followed by saponification with sodium hydroxide to yield the racemic diacid. The diacid is then resolved into its enantiomers using alpha-methyl-4-bromobenzylamine salt .
Chemical Reactions Analysis
Pobilukast undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can occur, especially involving its aromatic rings. Common reagents used in these reactions include sodium methoxide, methyl mercaptopropionate, and sodium hydroxide.
Scientific Research Applications
Pobilukast has been extensively studied for its applications in:
Chemistry: Used as a model compound to study leukotriene receptor antagonists.
Biology: Investigated for its effects on leukotriene pathways and inflammatory responses.
Medicine: Explored as a potential treatment for asthma and other respiratory conditions.
Industry: Utilized in research settings to develop new therapeutic agents targeting leukotriene receptors
Mechanism of Action
Pobilukast exerts its effects by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1). By blocking this receptor, it prevents the binding of leukotriene D4, thereby inhibiting the inflammatory responses mediated by this molecule. This action helps reduce bronchoconstriction and other symptoms associated with respiratory diseases .
Comparison with Similar Compounds
Pobilukast is similar to other cysteinyl leukotriene receptor antagonists such as Montelukast and Pranlukast. it has unique structural features that differentiate it from these compounds. For instance, this compound has a distinct phenyl-octyl side chain, which contributes to its specific binding affinity and pharmacological profile .
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in asthma treatment.
Pranlukast: Similar in function, widely used in Japan for respiratory conditions.
Properties
CAS No. |
107023-41-6 |
|---|---|
Molecular Formula |
C26H34O5S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(2S,3R)-3-(2-carboxyethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoic acid |
InChI |
InChI=1S/C26H34O5S/c27-23(28)18-19-32-25(24(29)26(30)31)22-17-11-10-16-21(22)15-9-4-2-1-3-6-12-20-13-7-5-8-14-20/h5,7-8,10-11,13-14,16-17,24-25,29H,1-4,6,9,12,15,18-19H2,(H,27,28)(H,30,31)/t24-,25-/m1/s1 |
InChI Key |
PZIFPMYXXCAOCC-JWQCQUIFSA-N |
SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2[C@H]([C@H](C(=O)O)O)SCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O |
Synonyms |
2-hydroxy-3-((2-carboxyethyl)thio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid pobilukast pobilukast edamine pobilukast edamine, (R-(R*,S*))-isomer pobilukast, sodium salt SK and F 104353 SK and F 104353-Z2 SK and F-104353 SKF 104353 |
Origin of Product |
United States |
Related Small Molecules
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate](/img/structure/B218091.png)


![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)

![(2Z,4E,22Z)-26,27-Dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)

![[(1R,2R,3E,5R,7S,9E,11R,12S,13S,14S,15R,16S)-16-benzyl-5,12,13-trihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B218154.png)
![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)
